molecular formula C12H17NO4S B558612 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid CAS No. 78512-39-7

2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid

Cat. No.: B558612
CAS No.: 78512-39-7
M. Wt: 271.33 g/mol
InChI Key: OJLISTAWQHSIHL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural components, which can be used in the development of various pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Final Assembly: The protected amino acid and the thiophene derivative are coupled under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the carboxylic acid group.

    Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Alcohol derivatives, amine derivatives

    Substitution: Various substituted amines and derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid serves as a versatile intermediate for the construction of more complex molecules. Its Boc-protected amino group allows for selective deprotection and functionalization, making it valuable in peptide synthesis and the development of heterocyclic compounds.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding. It can be used in the design of enzyme inhibitors or as a building block for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(thiophen-2-yl)propanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties and reactivity.

    2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring, which can participate in different types of interactions compared to thiophene.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid is unique due to the combination of the Boc-protected amino group and the thiophene ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLISTAWQHSIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407674
Record name N-Boc-beta-(2-thienyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78512-39-7
Record name N-Boc-beta-(2-thienyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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